2-(3,5-Diclorofenil)tiazolidina

Descripción general

Descripción

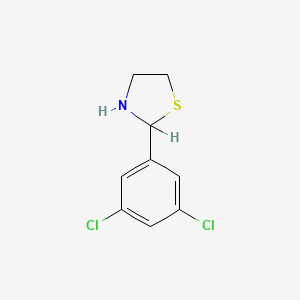

2-(3,5-Dichlorophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 3,5-dichlorophenyl group. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities .

Aplicaciones Científicas De Investigación

2-(3,5-Dichlorophenyl)thiazolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing into its potential use as an anti-inflammatory and anticancer agent.

Mecanismo De Acción

Target of Action

Thiazolidine derivatives, such as 2-(3,5-Dichlorophenyl)thiazolidine, have been used successfully in the development of potent antidiabetic derivatives . They have been found to target enzymes like DPP-4, PTP-1B, α-amylase, and α-glucosidase . These enzymes play crucial roles in glucose metabolism and insulin regulation, making them key targets for antidiabetic drugs.

Mode of Action

Thiazolidine derivatives are known to interact with their targets through a fast reaction kinetics between 1,2-aminothiols and aldehydes .

Pharmacokinetics

Thiazolidine derivatives are known for their selectivity, purity, product yield, and pharmacokinetic activity . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Action Environment

The action of 2-(3,5-Dichlorophenyl)thiazolidine can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the reaction kinetics between 1,2-aminothiols and aldehydes . Additionally, the presence of other nucleophiles such as glutathione in the milieu could potentially interact with the compound .

Análisis Bioquímico

Biochemical Properties

2-(3,5-Dichlorophenyl)thiazolidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . The interactions of 2-(3,5-Dichlorophenyl)thiazolidine with enzymes such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) are particularly noteworthy. These interactions can lead to the modulation of glucose and lipid metabolism, highlighting the compound’s potential in managing metabolic disorders .

Cellular Effects

2-(3,5-Dichlorophenyl)thiazolidine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives can modulate the activity of nuclear receptors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, the compound’s anti-inflammatory properties can reduce the production of pro-inflammatory cytokines, thereby influencing immune cell function .

Molecular Mechanism

The molecular mechanism of 2-(3,5-Dichlorophenyl)thiazolidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PPAR-γ results in the activation of this nuclear receptor, which in turn regulates the expression of genes involved in glucose and lipid metabolism . Additionally, 2-(3,5-Dichlorophenyl)thiazolidine can inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,5-Dichlorophenyl)thiazolidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 2-(3,5-Dichlorophenyl)thiazolidine has been associated with sustained modulation of metabolic and inflammatory pathways, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-(3,5-Dichlorophenyl)thiazolidine vary with different dosages in animal models. At lower doses, the compound has been shown to improve metabolic parameters such as blood glucose and lipid levels . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(3,5-Dichlorophenyl)thiazolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism. For example, the compound’s activation of PPAR-γ influences the expression of genes involved in fatty acid oxidation and glucose uptake . Additionally, 2-(3,5-Dichlorophenyl)thiazolidine can affect metabolic flux and metabolite levels, further highlighting its role in metabolic regulation .

Transport and Distribution

The transport and distribution of 2-(3,5-Dichlorophenyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich tissues . Once inside the cell, 2-(3,5-Dichlorophenyl)thiazolidine can interact with intracellular proteins, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 2-(3,5-Dichlorophenyl)thiazolidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear receptors such as PPAR-γ suggests that 2-(3,5-Dichlorophenyl)thiazolidine may localize to the nucleus, where it can influence gene expression . Additionally, the compound’s presence in the cytoplasm can affect various signaling pathways and metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)thiazolidine typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction of 3,5-dichlorobenzaldehyde with cysteamine under acidic conditions to form the thiazolidine ring . This reaction can be carried out in various solvents, including ethanol or methanol, and often requires a catalyst such as hydrochloric acid to proceed efficiently.

Industrial Production Methods

Industrial production of 2-(3,5-Dichlorophenyl)thiazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dichlorophenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazolidine rings .

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are used as antidiabetic agents and share the thiazolidine ring structure.

Uniqueness

2-(3,5-Dichlorophenyl)thiazolidine is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-(3,5-Dichlorophenyl)thiazolidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and therapeutic potential.

Chemical Structure and Properties

2-(3,5-Dichlorophenyl)thiazolidine features a thiazolidine ring substituted with a dichlorophenyl group. This structure is significant as it relates to the compound's biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit antimicrobial properties. For instance, studies have shown that various thiazolidinone compounds possess strong inhibition against a range of microorganisms, suggesting that 2-(3,5-dichlorophenyl)thiazolidine may also exhibit similar properties .

Hepatotoxicity

One of the most significant findings regarding the biological activity of 2-(3,5-dichlorophenyl)thiazolidine is its hepatotoxicity. Studies involving its structural analogs, particularly 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have highlighted the compound's potential to cause liver damage in animal models. Research indicates that hepatotoxicity is dose-dependent and varies with gender; male rats show higher susceptibility compared to females . The mechanism involves cytochrome P450-mediated biotransformation, which suggests that metabolic activation is crucial for its toxic effects .

The biological activity of 2-(3,5-dichlorophenyl)thiazolidine can be attributed to several mechanisms:

- Cytotoxicity : The compound interacts with cellular components leading to cytotoxic effects, particularly in liver cells.

- Metabolic Activation : The involvement of cytochrome P450 enzymes in the metabolism of thiazolidinediones indicates that metabolic pathways significantly influence their biological effects.

- Inflammatory Response : Hepatotoxicity may be associated with an inflammatory response in the liver, characterized by necrosis and infiltration of inflammatory cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kennedy et al. (2003) | Identified hepatotoxicity in Fischer 344 rats administered DCPT; noted dose-dependent liver damage. |

| Patel et al. (2008) | Explored gender differences in susceptibility to DCPT-induced liver damage; found males more affected than females. |

| Crincoli et al. (2008) | Demonstrated that CYP3A-mediated biotransformation is essential for DCPT toxicity; inhibitors reduced liver damage. |

Propiedades

IUPAC Name |

2-(3,5-dichlorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKREORQCZQSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003516 | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83522-15-0 | |

| Record name | Thiazolidine, 2-(3,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083522150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.